molecular formula C21H25N3O2S B4276060 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B4276060
M. Wt: 383.5 g/mol
InChI Key: NHSZLWUBBGWLNH-UHFFFAOYSA-N
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Description

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a complex structure with a butyl group, a methylbenzyl group, and a pyrazolyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the butyl group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the butyl and methylbenzyl groups.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The pyrazole ring may also interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-1-butanamine
  • 4-sec-Butyl-2-(α-methylbenzyl)phenol

Uniqueness

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the sulfonamide group makes it particularly interesting for medicinal chemistry applications, differentiating it from other similar compounds.

Properties

IUPAC Name

4-butyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-4-5-18-10-12-21(13-11-18)27(25,26)23-20-14-22-24(16-20)15-19-8-6-17(2)7-9-19/h6-14,16,23H,3-5,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSZLWUBBGWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
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4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE

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